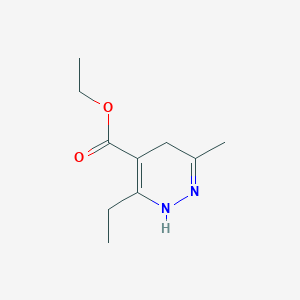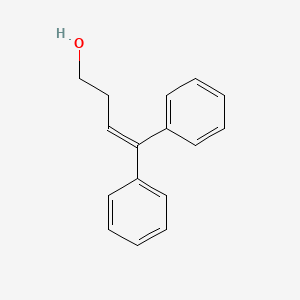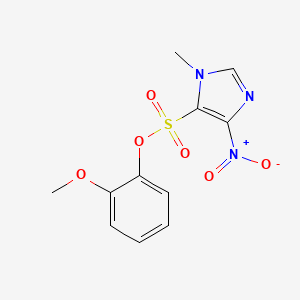
(R)-1,3-Dimethyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of ®-1,3-Dimethyl-1,4-diazepane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include:
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Scalability: Optimization of reaction parameters to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: ®-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of ®-1,3-Dimethyl-1,4-diazepane.
Reduction: Regeneration of ®-1,3-Dimethyl-1,4-diazepane from its N-oxides.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1,3-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
1,4-Diazepane: Lacks the methyl groups present in ®-1,3-Dimethyl-1,4-diazepane.
1,3-Dimethylpiperazine: A six-membered ring analog with similar functional groups.
1,3-Dimethylimidazolidine: A five-membered ring analog with similar functional groups.
Uniqueness: ®-1,3-Dimethyl-1,4-diazepane is unique due to its seven-membered ring structure and the presence of two methyl groups at specific positions, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(3R)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
CPZHVHQMQBDZMW-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CN(CCCN1)C |
SMILES canónico |
CC1CN(CCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
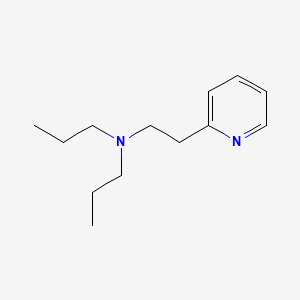

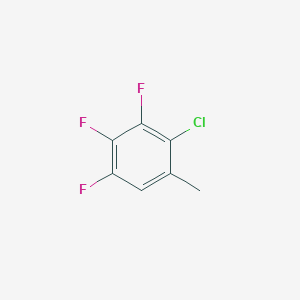
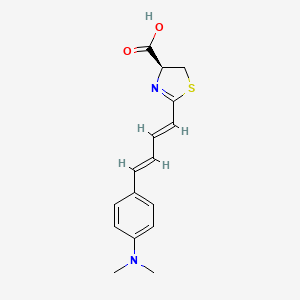
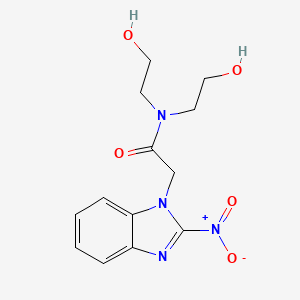
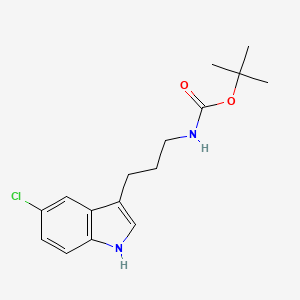
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
